An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including the well-known hypnotic agent Zolpidem, for which this compound is a known impurity and key synthetic intermediate.[1] The imidazo[1,2-a]pyridine core imparts a unique three-dimensional structure that allows for diverse interactions with biological targets. Understanding the physicochemical properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is crucial for its application in drug discovery and development, including for analytical method development, quality control, and as a scaffold for novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, detailed experimental protocols for their determination, and a review of its potential interactions with key biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, including its molecular identifiers, are summarized below.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | PubChem |
| Molecular Formula | C₁₅H₁₄N₂ | [1] |
| Molecular Weight | 222.29 g/mol | [1] |
| CAS Number | 88965-00-8 | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | PubChem |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | ChemScene |
| logP (Computed) | 3.61814 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Experimental Properties
| Property | Value | Source |
| Physical Description | White to Off-White Solid | Pharmaffiliates |
| Solubility (Aqueous, pH 7.4) | 1.6 µg/mL | PubChem |
| Solubility (Organic Solvents) | Moderate solubility in organic solvents | [2] |
| Storage Temperature | Room temperature or 2-8°C | ChemScene, Pharmaffiliates |
Note on Missing Experimental Data:
Despite a comprehensive literature search, specific experimental values for the melting point and pKa of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine could not be located. However, based on the melting points of structurally related imidazo[1,2-a]pyridine derivatives, a melting point in the range of 150-200°C can be reasonably estimated. For instance, (E)-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol has a melting point of 234–236 °C, while (E)-1-((2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol melts at 230–232 °C.[3]
The pKa of the parent imidazo[1,2-a]pyridine is known, but the substituents in the target molecule are expected to influence its basicity. The nitrogen atom at position 1 is the most basic center in the imidazo[1,2-a]pyridine ring system. The presence of electron-donating groups, such as the methyl and p-tolyl groups, is expected to increase the basicity (and thus the pKa) compared to the unsubstituted parent compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the finely powdered, dry sample of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady rate of 10-20°C per minute for a preliminary determination to find the approximate melting range.
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The apparatus is allowed to cool.
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A fresh sample is heated again, with the temperature raised rapidly to about 15-20°C below the approximate melting point.
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The heating rate is then slowed to 1-2°C per minute.
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
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Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, the pKa will reflect the basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Methodology: UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.
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Instrumentation: A calibrated UV-Vis spectrophotometer and a pH meter are required.
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Reagents:
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A stock solution of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine of known concentration in a suitable solvent (e.g., methanol or DMSO).
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A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
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Standard acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH adjustment.
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Procedure:
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A series of solutions are prepared by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.
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The pH of each solution is accurately measured.
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The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
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The wavelength(s) of maximum absorbance difference between the acidic and basic forms of the compound are identified.
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The absorbance at this (these) wavelength(s) is plotted against the pH.
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Data Analysis: The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using non-linear regression analysis of the absorbance versus pH data.
logP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
This is the traditional and most reliable method for determining logP.
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Materials:
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n-Octanol (pre-saturated with water).
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Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol).
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A stock solution of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine of known concentration.
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Separatory funnels or vials.
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A mechanical shaker.
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An analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
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Procedure:
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A known volume of the stock solution is added to a separatory funnel containing known volumes of the pre-saturated n-octanol and aqueous phases.
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The funnel is shaken for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
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The mixture is allowed to stand until the two phases have completely separated.
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Aliquots are carefully taken from both the n-octanol and aqueous phases.
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The concentration of the compound in each aliquot is determined using a validated analytical method.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Potential Biological Signaling Pathway Interactions
While the specific biological activities of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine are not extensively documented, the imidazo[1,2-a]pyridine scaffold is known to interact with several important signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 signaling is a major strategy in cancer therapy. Some imidazo[1,2-a]pyridine derivatives have been investigated for their potential to interact with VEGFR2.[1]
Caption: Potential inhibition of the VEGFR2 signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB.[1]
Caption: Potential inhibition of the NF-κB signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is frequently observed in many types of cancer, making it an attractive therapeutic target. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit the STAT3 pathway.[1]
References
- 1. 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine|CAS 88965-00-8 [benchchem.com]
- 2. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
